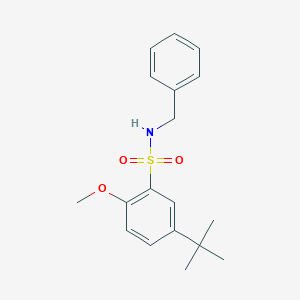

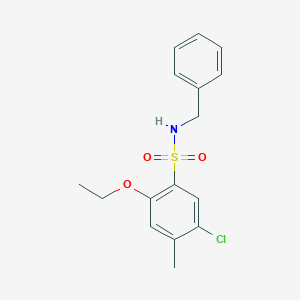

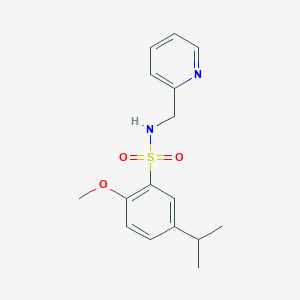

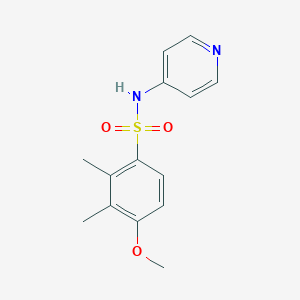

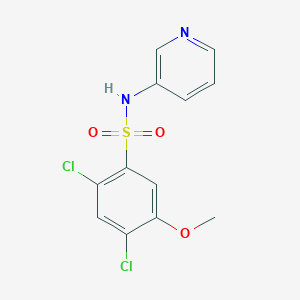

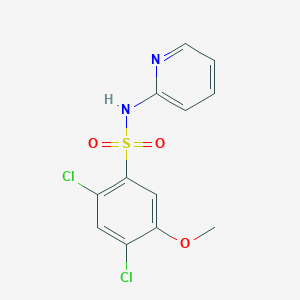

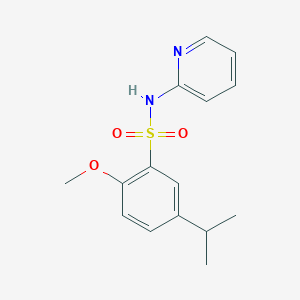

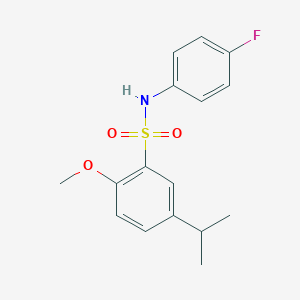

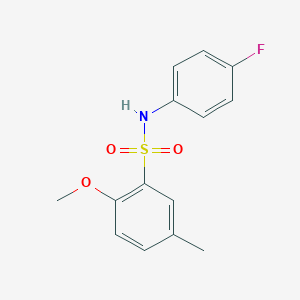

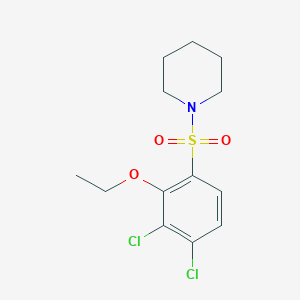

2,3-Dichloro-6-(1-piperidinylsulfonyl)phenyl ethyl ether

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,3-Dichloro-6-(1-piperidinylsulfonyl)phenyl ethyl ether, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. Adenosine receptors are G protein-coupled receptors that are widely distributed throughout the body and play a role in a variety of physiological processes, including the regulation of heart rate, blood pressure, and neurotransmitter release. DPCPX has been widely used in scientific research to study the function of adenosine receptors and their potential as therapeutic targets.

Wirkmechanismus

2,3-Dichloro-6-(1-piperidinylsulfonyl)phenyl ethyl ether acts as a competitive antagonist of the adenosine A1 receptor, blocking the binding of adenosine and preventing its downstream signaling pathways. Adenosine A1 receptors are primarily located in the brain, where they play a role in regulating neurotransmitter release and synaptic plasticity. By blocking the activation of these receptors, 2,3-Dichloro-6-(1-piperidinylsulfonyl)phenyl ethyl ether can modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate.

Biochemical and Physiological Effects:

2,3-Dichloro-6-(1-piperidinylsulfonyl)phenyl ethyl ether has been shown to have a number of biochemical and physiological effects, including the modulation of heart rate, blood pressure, and neurotransmitter release. In animal studies, 2,3-Dichloro-6-(1-piperidinylsulfonyl)phenyl ethyl ether has been shown to reduce the severity of seizures and improve cognitive function, suggesting that it may have potential as a therapeutic agent for the treatment of neurological disorders such as epilepsy and Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2,3-Dichloro-6-(1-piperidinylsulfonyl)phenyl ethyl ether in scientific research is its high selectivity for the adenosine A1 receptor, which allows for the specific targeting of this receptor subtype. However, one limitation is that 2,3-Dichloro-6-(1-piperidinylsulfonyl)phenyl ethyl ether has a relatively short half-life and may require multiple doses to achieve a sustained effect. Additionally, 2,3-Dichloro-6-(1-piperidinylsulfonyl)phenyl ethyl ether may have off-target effects on other adenosine receptor subtypes, which could complicate the interpretation of experimental results.

Zukünftige Richtungen

There are a number of potential future directions for research involving 2,3-Dichloro-6-(1-piperidinylsulfonyl)phenyl ethyl ether, including the development of more selective adenosine receptor antagonists, the investigation of the role of adenosine receptors in disease states, and the exploration of novel therapeutic targets for the treatment of neurological disorders. Additionally, further studies are needed to elucidate the underlying mechanisms of 2,3-Dichloro-6-(1-piperidinylsulfonyl)phenyl ethyl ether's effects on neurotransmitter systems and to identify potential side effects and safety concerns associated with its use as a therapeutic agent.

Synthesemethoden

2,3-Dichloro-6-(1-piperidinylsulfonyl)phenyl ethyl ether can be synthesized using a variety of methods, including the reaction of 2,3-dichlorophenylacetic acid with piperidine and sulfuric acid, followed by reaction with ethyl chloroformate and sodium hydroxide. Other methods involve the reaction of 2,3-dichlorophenylacetic acid with piperidine and thionyl chloride, followed by reaction with ethyl alcohol and sodium hydroxide.

Wissenschaftliche Forschungsanwendungen

2,3-Dichloro-6-(1-piperidinylsulfonyl)phenyl ethyl ether has been used in a wide range of scientific research applications, including the study of adenosine receptor function, the development of new drugs for the treatment of various diseases, and the investigation of the role of adenosine receptors in disease states. For example, 2,3-Dichloro-6-(1-piperidinylsulfonyl)phenyl ethyl ether has been used to study the effects of adenosine receptor activation on the cardiovascular system, as well as its potential as a therapeutic target for the treatment of heart disease, hypertension, and other cardiovascular disorders.

Eigenschaften

Produktname |

2,3-Dichloro-6-(1-piperidinylsulfonyl)phenyl ethyl ether |

|---|---|

Molekularformel |

C13H17Cl2NO3S |

Molekulargewicht |

338.2 g/mol |

IUPAC-Name |

1-(3,4-dichloro-2-ethoxyphenyl)sulfonylpiperidine |

InChI |

InChI=1S/C13H17Cl2NO3S/c1-2-19-13-11(7-6-10(14)12(13)15)20(17,18)16-8-4-3-5-9-16/h6-7H,2-5,8-9H2,1H3 |

InChI-Schlüssel |

DDRCNGXSTSXDSX-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)N2CCCCC2 |

Kanonische SMILES |

CCOC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)N2CCCCC2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.